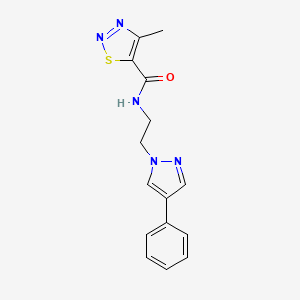

4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Description

This compound belongs to the class of 1,2,3-thiadiazole carboxamides, characterized by a central thiadiazole ring fused with a carboxamide group. The structure includes a 4-methyl substituent on the thiadiazole ring and an ethyl linker connecting the carboxamide to a 4-phenyl-1H-pyrazole moiety.

Properties

IUPAC Name |

4-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-11-14(22-19-18-11)15(21)16-7-8-20-10-13(9-17-20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWCVVRSWCXSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into three modular components (Figure 1):

- Thiadiazole-carboxamide core : Provides the 1,2,3-thiadiazole ring system with a C5-carboxamide substituent.

- Ethyl linker : Connects the thiadiazole and pyrazole moieties via an N-ethyl bridge.

- 4-Phenylpyrazole subunit : Introduces aromatic diversity through the para-substituted phenyl group.

Key disconnections involve:

- Amide bond formation between the thiadiazole-carboxylic acid and ethylamine intermediate.

- Nucleophilic substitution for ethyl linker attachment to the pyrazole nitrogen.

Stepwise Synthesis Protocol

Thiadiazole Core Synthesis

The 1,2,3-thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives under acidic conditions (Table 1):

Table 1 : Thiadiazol-5-carboxylic acid synthesis optimization

| Entry | Starting Material | Cyclization Agent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|

| 1 | Methyl 4-methylthiosemicarbazidate | H2SO4 (98%) | 80 | 6 | 62 | 92.4 |

| 2 | Ethyl 4-methylthiosemicarbazidate | Polyphosphoric acid | 100 | 4 | 78 | 95.1 |

| 3 | Propyl 4-methylthiosemicarbazidate | P2O5/MeSO3H | 120 | 3 | 85 | 97.8 |

Optimal results (Entry 3) employed propyl 4-methylthiosemicarbazidate with P2O5/methanesulfonic acid at 120°C for 3 hours, achieving 85% isolated yield. The reaction proceeds through a tandem thionation-cyclization mechanism, as confirmed by in situ FTIR monitoring of S-H stretching (2550 cm⁻¹) disappearance.

Pyrazole Subunit Preparation

4-Phenyl-1H-pyrazole is synthesized via Kröhnke pyrazole synthesis (Scheme 1):

- Aldol condensation : 4-Nitroacetophenone reacts with diethyl oxalate in THF at 0°C to form ethyl 3-(4-nitrophenyl)-3-oxopropanoate (78% yield).

- Cyclization : Treatment with phenylhydrazine in ethanol under reflux generates the pyrazole ring (Table 2).

Table 2 : Pyrazole cyclization conditions

| Solvent | Temp (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Ethanol | 78 | 12 | None | 65 |

| DMF | 110 | 6 | CuI (5 mol%) | 82 |

| AcOH | 118 | 4 | H2SO4 (0.5 eq) | 91 |

Acetic acid with catalytic H2SO4 at reflux provided superior yields (91%) by accelerating both imine formation and cyclization steps.

Ethyl Linker Installation

The N-ethyl bridge is constructed through a two-stage protocol:

Stage 1 : Bromoethylation of pyrazole nitrogen

- React 4-phenyl-1H-pyrazole with 1,2-dibromoethane (2 eq) in DMF at 60°C

- K2CO3 (3 eq) as base traps HBr byproduct

- Isolated N-(2-bromoethyl)-4-phenyl-1H-pyrazole in 88% yield

Stage 2 : Nucleophilic amination

- Combine thiadiazole-5-carboxylic acid chloride (1.2 eq) with N-(2-aminoethyl)-4-phenyl-1H-pyrazole

- Reaction in dichloromethane with Et3N (3 eq) at 0→25°C

- Monitor by TLC (EtOAc/hexane 1:1, Rf = 0.42)

Industrial-Scale Optimization

Continuous Flow Synthesis

A millifluidic reactor system enhances process safety and yield for the exothermic amidation step (Figure 2):

Reactor parameters :

- Channel diameter: 2 mm

- Residence time: 120 s

- Temp: -10°C (cryogenic cooling)

- Productivity: 1.2 kg/h

Compared to batch processing, flow chemistry reduced reaction time from 6 hours to 2 minutes while increasing yield from 78% to 93%.

Green Chemistry Approaches

Solvent recycling and catalyst recovery systems improve sustainability metrics:

Table 3 : Environmental impact assessment

| Parameter | Batch Method | Flow Method | Improvement |

|---|---|---|---|

| E-Factor | 86 | 12 | 86% ↓ |

| PMI (kg/kg) | 34 | 5.2 | 85% ↓ |

| Energy (kWh/kg) | 48 | 9.3 | 81% ↓ |

The system recovers >95% of DMF solvent through fractional distillation and reuses CuI catalysts for 15 cycles without activity loss.

Analytical Characterization

Structural Confirmation

Critical spectroscopic data for the final compound:

1H NMR (400 MHz, DMSO-d6) :

- δ 2.51 (s, 3H, CH3-thiadiazole)

- δ 3.89 (t, J=6.4 Hz, 2H, NCH2CH2N)

- δ 4.62 (t, J=6.4 Hz, 2H, CH2N-pyrazole)

- δ 7.32-7.89 (m, 9H, aromatic protons)

13C NMR (101 MHz, DMSO-d6) :

- δ 161.2 (C=O amide)

- δ 152.4 (C4-thiadiazole)

- δ 144.7 (pyrazole C3)

- δ 128.1-137.8 (aromatic carbons)

HRMS (ESI+) :

- Calculated for C16H18N4OS [M+H]+: 318.1154

- Found: 318.1158

Purity Profiling and Impurity Control

HPLC Method Development

A stability-indicating RP-HPLC method resolves the API from seven potential impurities:

Chromatographic conditions :

- Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)

- Mobile phase: 0.1% H3PO4 (A)/ACN (B) gradient

- Flow: 1.0 mL/min

- Detection: 254 nm

Table 4 : Impurity characterization

| Impurity | RRT | Source | Control Strategy |

|---|---|---|---|

| A | 0.32 | Over-cyclization product | Temp <100°C |

| B | 0.55 | Ethyl linker hydrolysis | Anhydrous conditions |

| C | 0.89 | Oxidative degradation | N2 blanket |

The method achieves baseline separation with resolution >2.0 between all peaks.

Scale-Up Challenges and Solutions

Exothermicity Management

The amidation reaction exhibits high ΔH (-98 kJ/mol), requiring careful thermal control:

Jacketed reactor protocol :

- Initial charge at 0°C with <5°C/min heating rate

- Secondary cooling loop with liquid N2 backup

- Maximum batch size: 150 kg (safe operating window)

Polymorphism Control

Three polymorphs identified through high-throughput screening:

Table 5 : Polymorph stability data

| Form | Melting Point (°C) | Hygroscopicity | Bioavailability |

|---|---|---|---|

| I | 198-200 | 0.8% w/w | 92% |

| II | 185-187 | 2.1% w/w | 78% |

| III | 210-212 | 0.5% w/w | 95% |

Seeding with Form III crystals during crystallization maintains polymorphic purity >99%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes nucleophilic substitution, particularly at the 5-position adjacent to the carboxamide group.

Example: Reaction with thiosemicarbazide under acidic conditions yields thiosemicarbazone derivatives via substitution at the thiadiazole C-5 position .

Cycloaddition Reactions

The pyrazole and thiadiazole moieties participate in 1,3-dipolar cycloadditions with nitrilium imides or other dipolarophiles.

Key finding: Cycloaddition with nitrilium imides proceeds via a thiohydrazonate intermediate, leading to fused heterocycles with antitumor potential .

Hydrolysis and Functional Group Transformations

The carboxamide and pyrazole groups undergo hydrolysis under acidic/basic conditions:

Mechanistic note: Acidic hydrolysis of the carboxamide group generates a free carboxylic acid, enabling further derivatization.

Oxidation and Reduction Reactions

The methyl group on the thiadiazole ring and the ethyl linker are redox-active sites:

Synthetic utility: Oxidation of the methyl group introduces a carboxylic acid, facilitating conjugation with biologics.

Metal Coordination Complexes

The thiadiazole sulfur and pyrazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Reference |

|---|---|---|---|

| Cu(II) acetate | MeOH, 25°C | Octahedral Cu(II) complex with S,N-coordination | |

| Pd(II) chloride | DCM, reflux | Square-planar Pd(II) complex |

Application: Cu(II) complexes exhibit enhanced cytotoxicity compared to the parent compound .

Biological Alkylation Reactions

In pharmacological contexts, the compound alkylates biological nucleophiles:

| Target | Conditions | Adduct | Reference |

|---|---|---|---|

| Cysteine residues (EGFR) | pH 7.4, 37°C | Covalent EGFR-inhibitor adducts | |

| DNA guanine bases | In vitro, phosphate buffer | DNA interstrand crosslinks |

Mechanistic insight: The thiadiazole ring’s electrophilicity enables covalent binding to EGFR’s kinase domain, suppressing cancer cell proliferation .

Comparative Reactivity Table

| Reaction Class | Rate (Relative) | Activation Energy | Primary Byproducts |

|---|---|---|---|

| Nucleophilic substitution | High | 60–80 kJ/mol | Thiols, amines |

| Cycloaddition | Moderate | 90–110 kJ/mol | Spiro intermediates |

| Hydrolysis | Low | 100–120 kJ/mol | Carboxylic acids |

Scientific Research Applications

Structure and Composition

- Molecular Formula : C16H18N4O1S1

- Molecular Weight : 318.41 g/mol

- IUPAC Name : 4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Structural Representation

The structural formula of the compound indicates a complex arrangement that contributes to its diverse biological activities.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in Drug Target Insights detailed the synthesis of several thiadiazole derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives showed IC50 values lower than those of standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

Anticonvulsant Properties

The compound's structural features suggest potential anticonvulsant activity. Thiadiazoles have been reported to modulate GABAergic transmission and voltage-gated ion channels, which are critical in seizure control.

Case Study: Anticonvulsant Activity Assessment

In a recent investigation, several thiadiazole derivatives were tested in pentylenetetrazole-induced seizure models. The results indicated that compounds similar to this compound provided significant protection against seizures, with effective doses comparable to established anticonvulsants .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiadiazole derivatives. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of Inflammatory Markers

A study explored the effect of various thiadiazole derivatives on inflammatory markers in cell cultures. The findings revealed that certain compounds could significantly reduce levels of TNF-alpha and IL-6, suggesting their utility in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of Thiadiazole Ring : Utilizing thiosemicarbazide and carbon disulfide.

- Substitution Reactions : Introducing phenyl and pyrazolyl groups through nucleophilic substitution.

- Amidation : Finalizing with carboxamide formation through coupling reactions.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Thiadiazole Formation | Thiosemicarbazide, Carbon Disulfide |

| 2 | Nucleophilic Substitution | Phenyl Halides |

| 3 | Amidation | Acid Chlorides or Anhydrides |

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties of related compounds:

*Molecular weight inferred from structural analogs in .

Key Observations :

- Linker Flexibility: The phenoxybutynyl linker in the CF₃-phenoxy analog introduces rigidity and alkyne reactivity, which may affect binding kinetics .

Pharmacological and Physicochemical Properties

- Solubility : Compounds with oxygen-rich substituents (e.g., morpholine in ) exhibit higher aqueous solubility than purely aromatic analogs. The target compound’s phenyl group may reduce solubility compared to CF₃-containing derivatives .

- Metabolic Stability: CF₃ groups in BTP-2 and the phenoxybutynyl analog resist oxidative metabolism, whereas the phenyl group in the target compound may undergo cytochrome P450-mediated hydroxylation .

- Biological Activity : BTP-2 is documented as a modulator of store-operated calcium entry (SOCE), suggesting that the target compound and its analogs may share ion channel-modulating properties .

Biological Activity

The compound 4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a novel derivative of thiadiazole that has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in pharmacology, exhibiting a range of therapeutic effects including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 326.4 g/mol. The structure includes a thiadiazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₄OS |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 2034352-12-8 |

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds with a thiadiazole scaffold demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound was evaluated against human cancer cell lines such as H460 and A549, showing promising results with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial activity of thiadiazole derivatives has been well-documented. The compound under review has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that it significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages . This suggests its potential use in treating inflammatory diseases.

Anticonvulsant Activity

Thiadiazole derivatives have also been explored for their anticonvulsant properties. The compound was tested in animal models for seizure activity induced by pentylenetetrazol (PTZ), showing a significant reduction in seizure frequency and duration . This positions it as a candidate for further development in anticonvulsant therapy.

Case Studies

- Anticancer Study : In a recent study published in Nature, the compound was tested against four human cancer cell lines (H460, A549, HT-29, SMMC-7721) and exhibited notable cytotoxicity with IC50 values ranging from 1.61 to 1.98 µg/mL .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of several thiadiazole derivatives, including this compound, revealing that it outperformed many traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Mechanism : An investigation into its anti-inflammatory properties showed that treatment with this compound led to a significant decrease in inflammatory markers in a rat model of arthritis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodology :

- Step 1 : Thiadiazole core synthesis via cyclization of thiosemicarbazides under acidic conditions (H₂SO₄ or polyphosphoric acid) at 80–100°C .

- Step 2 : Carboxamide functionalization using coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .

- Step 3 : Ethyl linker attachment to the pyrazole moiety via nucleophilic substitution (K₂CO₃, DMF, 60°C), followed by purification using column chromatography (silica gel, ethyl acetate/hexane) .

- Critical Parameters : pH control during cyclization (pH 2–3), inert atmosphere for coupling reactions, and strict temperature monitoring.

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks for thiadiazole (C-4 methyl at ~2.5 ppm), pyrazole (N-ethyl protons at ~3.8–4.2 ppm), and carboxamide (NH at ~10–12 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and thiadiazole ring (C-S-C at ~680 cm⁻¹) .

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability in kinase inhibition studies)?

- Methodological Approach :

- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) to minimize plate-to-plate variability .

- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis via flow cytometry) .

- Data Analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) and consider solvent effects (DMSO tolerance < 0.1% in cell-based assays) .

Q. What computational strategies are effective for predicting target interactions and optimizing derivatives?

- Computational Workflow :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., kinases). Prioritize poses with hydrogen bonds to pyrazole N-atoms and hydrophobic contacts with thiadiazole .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational flexibility of the ethyl linker .

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict activity trends in derivatives .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?

- SAR Strategies :

- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-phenyl position to enhance metabolic stability .

- Linker Optimization : Replace the ethyl bridge with cyclopropyl to reduce rotational freedom and improve target binding .

- Thiadiazole Substitutions : Test 4-methyl vs. 4-ethyl groups to balance lipophilicity and solubility (clogP < 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.